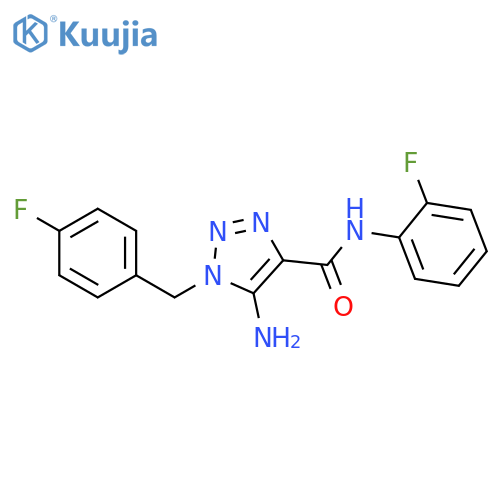

Cas no 899736-56-2 (5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

899736-56-2 structure

商品名:5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide

CAS番号:899736-56-2

MF:C16H13F2N5O

メガワット:329.304129362106

CID:5487027

5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide

- 5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide

-

- インチ: 1S/C16H13F2N5O/c17-11-7-5-10(6-8-11)9-23-15(19)14(21-22-23)16(24)20-13-4-2-1-3-12(13)18/h1-8H,9,19H2,(H,20,24)

- InChIKey: HFKXMQHVHGPJTQ-UHFFFAOYSA-N

- ほほえんだ: N1(CC2=CC=C(F)C=C2)C(N)=C(C(NC2=CC=CC=C2F)=O)N=N1

5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2691-0159-10mg |

5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

899736-56-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2691-0159-5μmol |

5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

899736-56-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2691-0159-2μmol |

5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

899736-56-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2691-0159-10μmol |

5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

899736-56-2 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2691-0159-1mg |

5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

899736-56-2 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2691-0159-4mg |

5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

899736-56-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2691-0159-3mg |

5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

899736-56-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2691-0159-2mg |

5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

899736-56-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2691-0159-5mg |

5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

899736-56-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 |

5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide 関連文献

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

899736-56-2 (5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide) 関連製品

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬